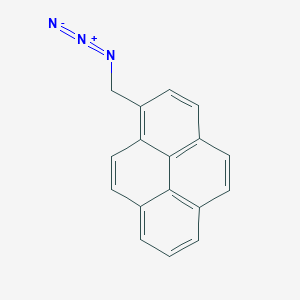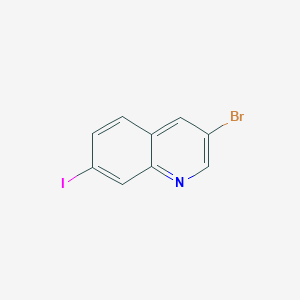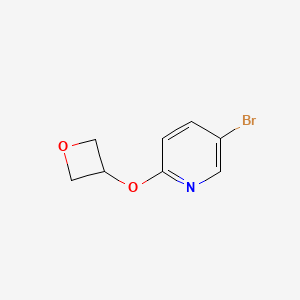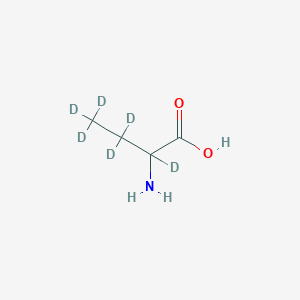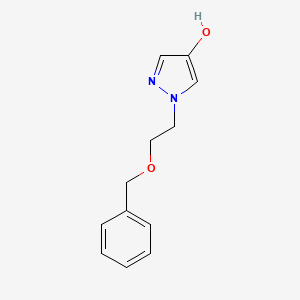
1-(2-Benzyloxyethyl)-1H-pyrazol-4-ol
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
Application
“1-(2-Benzyloxyethyl)-1H-pyrazol-4-ol” has been used in the synthesis of antifungal agents . It’s used to create Miconazole analogs, which are compounds that have similar structures and properties to Miconazole, a well-known antifungal drug .
Method of Application
The compounds were synthesized via a copper-catalyzed azide-alkyne cycloaddition, which is a type of chemical reaction where an azide and an alkyne react in the presence of a copper catalyst to form a triazole .
Results
The synthesized compounds were evaluated for their antimicrobial activity against various strains of the Candida genus as well as filamentous fungi such as Mucor hiemalis, Aspergillus fumigatus, and Rhizopus oryzae . One of the 1-(2-aryloxy-2-phenylethyl)-1,2,3-triazole derivatives exhibited remarkable selectivity, comparable to that of Itraconazole, against Rhizopus oryzae .
Organic Chemistry
Application
“1-(2-Benzyloxyethyl)-1H-pyrazol-4-ol” can be used in the synthesis of benzo[b]thiophenes . Benzo[b]thiophenes are a promising class of organosulfur compounds and have served in a broad range of research fields including pharmaceutical sciences and materials chemistry .
Method of Application
The synthesis of benzo[b]thiophenes involves a one-step reaction of aryne with alkynyl sulfides . This reaction is facilitated by the use of o-silylaryl triflates and alkynyl sulfides in an intermolecular manner .
Results
The synthesis results in a wide range of 3-substituted benzothiophenes . The good functional group tolerance and versatile C2 functionalizations allow for the synthesis of diverse multisubstituted benzothiophene derivatives .
Materials Chemistry
Application
“1-(2-Benzyloxyethyl)-1H-pyrazol-4-ol” can be used in the synthesis of organic semiconducting materials . These materials are important components of many electronic devices .
Method of Application
The synthesis of these organic semiconducting materials involves cyclization reactions of alkynes . This process is facilitated by the use of gold (I)–NHC catalysts .
Results
The synthesis results in a wide range of multisubstituted benzo[b]thiophenes . These compounds have been used in a broad range of research fields including pharmaceutical sciences and materials chemistry .
Safety And Hazards
properties
IUPAC Name |
1-(2-phenylmethoxyethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12-8-13-14(9-12)6-7-16-10-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKXNOQALBKFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



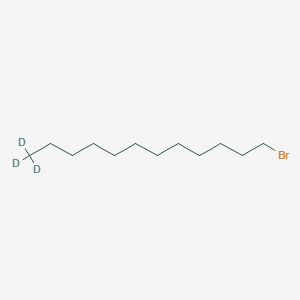
![(6R,7R)-7-[[(2Z)-2-(5-acetamido-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1383037.png)
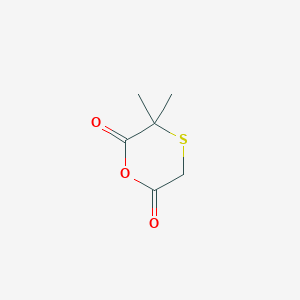
![2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1383040.png)
![9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1383045.png)
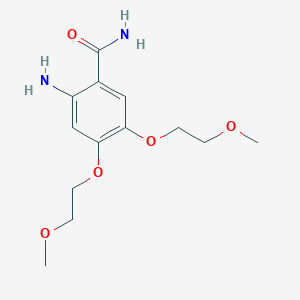
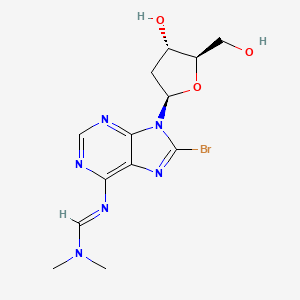
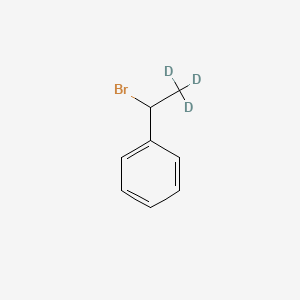
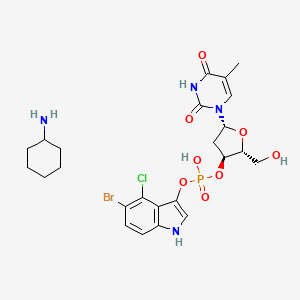
![(Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester](/img/structure/B1383051.png)
